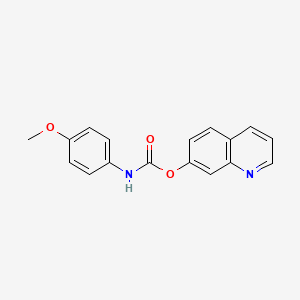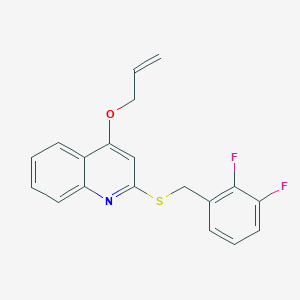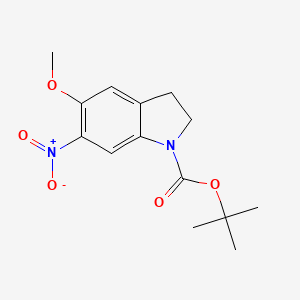![molecular formula C22H36O3 B15063173 Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- is an organic compound with the molecular formula C21H34O3 It is a derivative of tetradecanal, a fatty aldehyde, and contains a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- typically involves the reaction of tetradecanal with 4-methoxybenzyl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of stainless steel reactors and precise control of reaction conditions such as temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism pathways or interacting with membrane-bound receptors. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Myristaldehyde (Tetradecanal): A fatty aldehyde with a similar structure but lacking the methoxyphenyl group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the long alkyl chain.
Uniqueness
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- is unique due to the combination of a long alkyl chain and a methoxyphenyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H36O3 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(3R)-3-[(4-methoxyphenyl)methoxy]tetradecanal |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-22(17-18-23)25-19-20-13-15-21(24-2)16-14-20/h13-16,18,22H,3-12,17,19H2,1-2H3/t22-/m1/s1 |
Clave InChI |
JTABJKCSQWUUSY-JOCHJYFZSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC=O)OCC1=CC=C(C=C1)OC |
SMILES canónico |
CCCCCCCCCCCC(CC=O)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
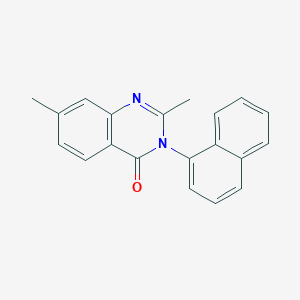
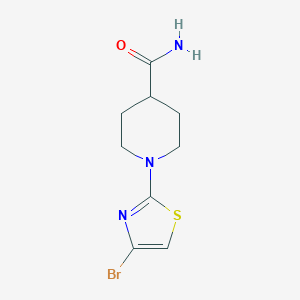
![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
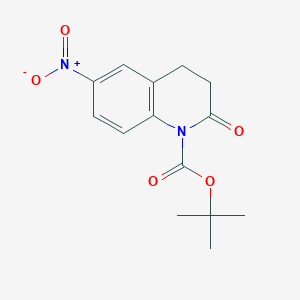
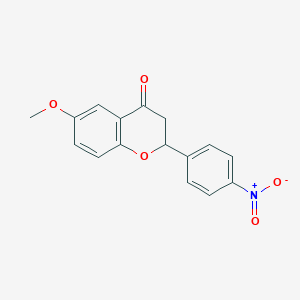
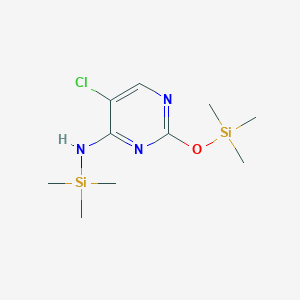
![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)
